1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one
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Overview
Description
1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes an aniline group attached to a phenyl ring and a penta-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-anilinobenzaldehyde with acetophenone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Quinones and related oxidized products.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Anilinophenyl-2-cyclopenten-1-one
- 4-Anilinophenyl-3-phenylprop-2-en-1-one
- 4-Anilinophenyl-2-buten-1-one
Uniqueness
1-(4-Anilinophenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
88681-29-2 |
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Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H19NO/c25-23(14-8-7-11-19-9-3-1-4-10-19)20-15-17-22(18-16-20)24-21-12-5-2-6-13-21/h1-18,24H |
InChI Key |
UAQSCPAYBPHTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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